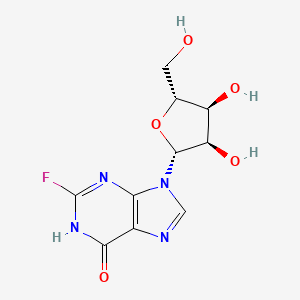

Inosine, 2-fluoro-

Beschreibung

Significance of Fluorinated Nucleoside Analogs in Biochemical Studies

Fluorinated nucleoside analogs are synthetic molecules that have garnered significant attention in medicinal chemistry and chemical biology. researchgate.net The incorporation of fluorine, the most electronegative element, into a nucleoside can dramatically alter the molecule's electronic properties, conformation, and stability. mdpi.com This strategic substitution can lead to enhanced metabolic stability, improved binding affinity to target enzymes or receptors, and altered biological activity. mdpi.commdpi.comnih.gov

The replacement of a hydroxyl group or a hydrogen atom with fluorine can increase the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic cleavage. researchgate.netnih.gov This increased stability is a crucial factor in improving the pharmacokinetic properties of potential drug candidates. mdpi.com Furthermore, the C-F bond is a good isopolar and isosteric mimic of the C-O bond, allowing fluorinated nucleosides to act as probes for enzymatic function without causing significant steric hindrance. researchgate.netmdpi.com These unique properties have led to the development of several FDA-approved fluorinated nucleoside drugs for the treatment of cancer and viral infections. mdpi.comnih.gov

Overview of 2-Fluoroinosine (B13832017) as a Research Probe and Analog

2-Fluoroinosine is a purine (B94841) nucleoside analog where the hydrogen atom at the 2-position of the hypoxanthine (B114508) base is replaced by a fluorine atom. biosynth.com This specific modification makes 2-fluoroinosine a valuable tool in various research applications. It is often used as a precursor in the synthesis of other modified nucleosides, such as 2-azido-2'-deoxyinosine, which is a photoreactive nucleoside used in studying nucleic acid-protein interactions. researchgate.net

In the context of oligonucleotides, 2-fluoroinosine can be incorporated to create probes with enhanced properties. For instance, oligonucleotides containing 2-fluoroinosine have been used to study DNA interstrand cross-link repair mechanisms. acs.org The fluorine substitution can also influence the binding affinity and stability of RNA duplexes, making it a useful modification for developing antisense oligonucleotides and other RNA-based therapeutics. biosyn.com

Furthermore, the monophosphate form, 2-fluoroinosine monophosphate (2-FIMP), has been studied for its interaction with enzymes like human inosine (B1671953) monophosphate dehydrogenase (IMPDH). ontosight.ainih.gov These studies provide insights into the catalytic mechanisms of enzymes involved in nucleotide metabolism. nih.gov

Historical Development and Academic Contributions to 2-Fluoroinosine Research

The synthesis of 2-fluoroinosine and its derivatives has been a subject of academic research for several decades. Early work focused on developing efficient synthetic routes to obtain this and other fluorinated nucleosides. nih.govuni-muenchen.de An improved synthesis of deoxy-2-fluoroinosine was described that utilized milder fluorination and deprotection reactions, making the compound more accessible for further studies. uni-muenchen.de

Subsequent research has explored the incorporation of 2-fluoroinosine into oligonucleotides and its effects on their properties. acs.orgnih.gov For example, the synthesis and properties of poly(2-deoxy-2'-fluoroinosinic acid) were investigated, revealing that the fluorine atom at the 2'-position enhances the thermal stability of polynucleotide duplexes. nih.gov

More recent studies have focused on the application of 2-fluoroinosine-containing oligonucleotides as probes in complex biological systems. For instance, they have been employed in the study of DNA repair pathways and in the development of gene expression control compounds. acs.orgnih.gov The ability to synthesize oligonucleotides with multiple 2-fluoroinosine substitutions has expanded the toolkit for researchers investigating nucleic acid structure and function. uni-muenchen.de Research has also delved into the enzymatic processing of 2-fluoroinosine derivatives, such as the dehalogenation of 2-fluoroinosine 5'-monophosphate by IMPDH, which provided evidence for a specific type of intermediate in the enzyme's catalytic mechanism. nih.gov

Interactive Data Table: Key Research Findings on 2-Fluoroinosine

| Research Area | Key Finding | Reference |

| Synthesis | An improved, high-yield synthesis of deoxy-2-fluoroinosine using polyvinylpyridinium poly(hydrogen fluoride) (PVPHF) as a mild fluorinating agent has been developed. | acs.orguni-muenchen.de |

| Oligonucleotide Properties | Incorporation of 2'-deoxy-2'-fluoroinosine into DNA duplexes results in a significant increase in melting temperature compared to control sequences. | acs.org |

| Enzymology | Human IMP dehydrogenase catalyzes the conversion of 2-fluoroinosine 5'-monophosphate to xanthosine (B1684192) 5'-monophosphate without the need for the typical cofactor NAD. | nih.gov |

| RNA Structure | 2-Fluoroinosine can be incorporated into RNA via solid-phase synthesis and used as a precursor for postsynthetic modifications to create spin-labeled probes for EPR spectroscopy. | mpg.de |

| DNA Repair | Oligonucleotides containing 2-fluoro-2'-deoxyinosine are used to efficiently generate DNA interstrand cross-links to study their repair by the Fanconi anemia (FA) pathway. | acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLSRGWIGPHHJW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440479 | |

| Record name | Inosine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13276-42-1 | |

| Record name | Inosine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Fluoroinosine

Chemical Synthesis Pathways for 2-Fluoroinosine (B13832017) and its Precursors

Chemical synthesis provides a foundational approach to producing 2-fluoroinosine, often involving multi-step pathways that begin with more common nucleoside analogs.

A primary route to 2-fluoroinosine involves the deamination of 2-fluoroadenosine (B10117) analogs. google.com For instance, treating 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with tert-butyl nitrite (B80452) in an anhydrous hydrogen fluoride (B91410)/pyridine (B92270) solution yields 2-fluoroadenosine triacetate. cdnsciencepub.com This intermediate can then be converted to 2-fluoroinosine. Another approach involves the diazotization of guanosine (B1672433) in the presence of fluoride ions, though this requires protection of the C6 oxygen group to be effective for 2'-deoxyguanosine (B1662781). umich.edu The introduction of the fluoro group at the C-2 position can be achieved under anhydrous conditions using reagents like t-butyl nitrite and HF in pyridine. umich.edu

Similarly, the synthesis of 2,6-difluoro and 2-fluoro-6-chloro purine (B94841) nucleosides can be achieved from the corresponding 2-amino-6-fluoro and 2-amino-6-chloro precursors through diazotization. cdnsciencepub.com These dihalogenated intermediates are valuable as they can be selectively manipulated to yield 2-fluoroadenosine derivatives. For example, anhydrous ammonia (B1221849) can convert 2,6-difluoropurine nucleoside triacetate into 2-fluoroadenosine triacetate without affecting the acetyl protecting groups. cdnsciencepub.com

The synthesis of 2-fluoro-2'-deoxyinosine is particularly significant due to its role as a precursor for modified oligonucleotides. tandfonline.comresearchgate.netnih.gov A common strategy involves the diazotization of a protected 2'-deoxyguanosine derivative. umich.edutandfonline.com To facilitate this, the O6 position of the guanine (B1146940) base is often protected, for example, with a 2-(4-nitrophenyl)ethyl (NPE) group or a trimethylsilylethyl (TMSE) group. umich.edutandfonline.comresearchgate.net The fluorination is then carried out using agents like tert-butyl nitrite and a fluoride source such as hydrogen fluoride-pyridine. umich.edutandfonline.com

An alternative fluorinating agent that has been used is polyvinylpyridinium poly(hydrogen fluoride) (PVPHF), which is considered safer and easier to handle than pyridine/HF. acs.org This method has been applied to O6-protected 2'-deoxyguanosine to produce the corresponding 2-fluoro-2'-deoxyinosine derivative in moderate yields. acs.org

Once synthesized, 2-fluoro-2'-deoxyinosine can be derivatized further. For example, it can be converted into a phosphoramidite (B1245037), a key building block for automated DNA synthesis. tandfonline.comacs.orgwhiterose.ac.uk This allows for the site-specific incorporation of the modified base into oligonucleotides, which can then be used for various applications, such as the synthesis of DNA duplexes with interstrand cross-links. acs.orgwhiterose.ac.uk

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| O6-protected 2'-deoxyguanosine | tert-butyl nitrite, PVPHF | O6-protected 2-fluoro-2'-deoxyinosine | acs.org |

| 2'-deoxy-O6-[2-(4-nitrophenyl)ethyl]guanosine | t-butyl nitrite, HF/pyridine | 2'-deoxy-2-fluoro-O6-[2-(4-nitrophenyl)ethyl]inosine | tandfonline.com |

| Protected 2'-deoxyguanosine | t-butyl nitrite, HF/pyridine | 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine | umich.edu |

Radical dehalogenation reactions, particularly the Barton-McCombie deoxygenation, play a role in the synthesis of modified nucleosides, including precursors to fluorinated inosine (B1671953) derivatives. escholarship.orglibretexts.orgnih.gov This reaction typically involves the conversion of a secondary alcohol to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom donor to remove the hydroxyl group. escholarship.orglibretexts.org

In the context of fluorinated nucleosides, radical dehalogenation has been noted in the synthesis of 2-fluorocordycepin, where a byproduct, 2',3'-anhydroinosine, can form during the radical dehalogenation of a precursor to 3'-deoxyinosine (B124312). mdpi.comnih.govresearchgate.net This highlights the complexity of radical reactions and the potential for side products that can affect subsequent enzymatic steps. The presence of a fluorine atom can also influence the course of radical deoxygenation reactions, a phenomenon referred to as the "beta-fluorine effect," where an electronegative substituent in the beta-position to the radical center can favorably influence the hydrogen abstraction from the solvent. nih.govresearchgate.net

Preparation of 2-Fluoro-2'-deoxyinosine Derivatives

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing higher selectivity and milder reaction conditions. mdpi.com

Purine nucleoside phosphorylase (PNP) is a key enzyme used in the biocatalytic synthesis of 2-fluoroinosine and its analogs. mdpi.comnih.govbsmiab.orgresearchgate.net PNP catalyzes the reversible phosphorolysis of the glycosidic bond in purine nucleosides. bsmiab.orgresearchgate.net This enzymatic transglycosylation allows for the transfer of a sugar moiety from a donor nucleoside to a modified purine base. researchgate.netnih.gov

For the synthesis of 2-fluorocordycepin, for instance, E. coli PNP has been used to catalyze the reaction between 2-fluoroadenosine and 3'-deoxyinosine. mdpi.comnih.gov In this case, 3'-deoxyinosine serves as the donor of the 3-deoxyribose sugar. The efficiency of this reaction can be high, with conversions reaching up to 67%. mdpi.com The use of enzymes like PNP is advantageous because it is highly stereoselective, typically producing only the desired β-anomer. cardiff.ac.uk

| Enzyme | Substrates | Product | Reference |

|---|---|---|---|

| E. coli Purine Nucleoside Phosphorylase (PNP) | 2-fluoroadenosine, 3'-deoxyinosine | 2-fluorocordycepin | mdpi.comnih.gov |

| Purine Nucleoside Phosphorylase (PNP) | 2-chloroadenine, Uridine/Guanosine | Clofarabine (B1669196) (a fluorinated nucleoside) | cardiff.ac.uk |

| E. coli PNP | 2-fluoroadenine, Ribose-1-phosphate (B8699412) | 2-fluoroadenosine | medchemexpress.com |

Despite the advantages of enzymatic synthesis, challenges remain, particularly in chemo-enzymatic routes where chemical and biological steps are combined. One significant issue is the potential for byproducts from chemical synthesis steps to inhibit the enzyme in subsequent biocatalytic reactions. For example, in the synthesis of 2-fluorocordycepin, the presence of 2',3'-anhydroinosine, a byproduct from the radical dehalogenation step in the synthesis of the 3'-deoxyinosine precursor, was found to significantly hinder the PNP-catalyzed reaction, reducing the yield dramatically. mdpi.comnih.gov The hydrolysis products of this epoxide byproduct were identified as inhibitors of the PNP enzyme. mdpi.comnih.gov

Yield optimization is another critical aspect. The thermodynamic equilibrium of the PNP-catalyzed reaction can sometimes favor the starting materials over the product. researchgate.net To overcome this, strategies such as using an excess of one of the substrates or removing the product as it is formed are often employed. Additionally, the stability and activity of the enzyme under process conditions can be a limiting factor. Halogenated nucleosides, while being substrates, can also act as inhibitors to PNP, which can complicate the process. mdpi.com The high cost of enzymes also necessitates methods for their reuse, such as immobilization in continuous enzyme membrane reactors. mdpi.com

Purine Nucleoside Phosphorylase (PNP)-Catalyzed Transglycosylation

Derivatization Strategies for Modified 2-Fluoroinosine Analogs

The chemical structure of 2-fluoroinosine serves as a versatile scaffold for the synthesis of a wide array of modified nucleoside analogs. These derivatization strategies are crucial for developing tools for biochemical studies, creating therapeutic candidates, and synthesizing modified oligonucleotides with unique properties. The reactivity of the fluorine atom at the C-2 position, particularly its susceptibility to nucleophilic displacement, is a cornerstone of many synthetic approaches.

Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-2'-deoxyinosine

2-Fluoro-2'-deoxyinosine is a key intermediate for the preparation of N2-substituted deoxyguanosine nucleosides. umich.edunih.gov These derivatives are valuable for a range of applications, including mechanistic studies of enzymes and as standards for identifying DNA adducts. umich.edu The general synthetic strategy involves the displacement of the 2-fluoro substituent, which is the most easily displaced halogen by nucleophiles. umich.edu

A critical step in this synthesis is the protection of the O6 position of the purine ring, which facilitates the displacement of the fluorine atom by nucleophiles. umich.eduwhiterose.ac.uk The trimethylsilylethyl (TMSE) group is one such acid-labile protecting group used for this purpose. nih.gov The synthesis of the precursor, 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine, involves a multi-step process. umich.edu Initially, the amino and hydroxyl groups of 2'-deoxyguanosine are protected, often by acetylation. umich.edu This is followed by the protection of the O6 group via a Mitsunobu alkylation with an alcohol like trimethylsilylethanol. umich.edunih.gov The fluorine atom is then introduced at the C-2 position through anhydrous diazotization using an agent like t-butyl nitrite in the presence of a fluoride source such as hydrogen fluoride-pyridine. umich.eduacs.org

With the 2-fluoro-2'-deoxyinosine precursor in hand, various N2-substituted deoxyguanosine analogs can be synthesized by reacting it with different nucleophiles. umich.edu For instance, reaction with an unhindered diamine can yield a derivative with an alkylamine sidechain, while using an amino alcohol can produce an N2-hydroxyalkenyl derivative. umich.edu Another example involves the displacement of the fluoro group with 3-aminopropyl-tert-butyl disulfide to introduce a thioalkyl tether. nih.gov This displacement reaction is typically carried out in pyridine at an elevated temperature. nih.gov

A novel approach for creating DNA interstrand cross-links (ICLs) also utilizes a 2-fluoro-2'-deoxyinosine derivative. acs.org An oligonucleotide containing N2-((R)-4-aminobutan-2-yl)-2′-deoxyguanosine is annealed with a complementary strand containing 2-fluoro-2′-deoxyinosine, leading to the efficient formation of the cross-link. acs.org

| Synthetic Step | Purpose | Typical Reagents |

| Protection | Protection of 2-NH2, 3'-OH, and 5'-OH groups of 2'-deoxyguanosine. umich.edu | Acetic Anhydride |

| O6-Alkylation | Protection of the O6 group to facilitate subsequent fluorine displacement. umich.edunih.gov | Trimethylsilylethanol, Diethyl Azodicarboxylate (DEAD), Triphenylphosphine (Mitsunobu conditions) |

| Fluoridation | Introduction of the fluorine atom at the C-2 position. umich.eduacs.org | t-Butyl Nitrite, Polyvinylpyridinium Poly(hydrogen fluoride) (PVPHF) or HF-Pyridine |

| N2-Substitution | Displacement of the 2-fluoro group to introduce the desired substituent. umich.edunih.gov | Various amines (e.g., diamines, amino alcohols), Thioalkylamine disulfides |

| Deprotection | Removal of protecting groups to yield the final product. whiterose.ac.uk | Aqueous Acetic Acid (for TMSE group), Aqueous Ammonia (for base-labile groups) |

Phosphoramidite Synthesis for Oligonucleotide Incorporation

To incorporate 2-fluoroinosine into synthetic DNA or RNA strands, it must first be converted into a phosphoramidite derivative. biosyn.comresearchgate.net This chemical form is compatible with automated solid-phase oligonucleotide synthesis. umich.eduresearchgate.net The 2'-fluoro-inosine-CE phosphoramidite is a key reagent that enables the synthesis of oligonucleotides containing 2'-fluoroinosine (2F-I). biosyn.com

The synthesis of the phosphoramidite begins with the 2-fluoroinosine nucleoside. A standard procedure involves the protection of the 5'-hydroxyl group with a 4,4'-dimethoxytrityl (DMTr) group, which provides a lipophilic handle for purification and is used to monitor coupling efficiency during automated synthesis. nih.govresearchgate.net Subsequently, the 3'-hydroxyl group is reacted with a phosphitylating agent. A common reagent for this step is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl (N,N,N′,N′-tetraisopropyl)phosphordiamidite, often activated with a weak acid like pyridinium (B92312) trifluoroacetate. nih.gov

Once synthesized, the 2'-fluoro-inosine-CE phosphoramidite can be used in standard automated DNA synthesizers. researchgate.netglenresearch.com It typically requires a slightly longer coupling time than standard bases, for example, around 3 minutes. glenresearch.com After the oligonucleotide chain is assembled, the deprotection can be carried out using standard conditions, although care must be taken with certain reagents; for instance, heating in AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) can lead to some degradation of oligonucleotides containing 2'-F RNA modifications. glenresearch.com

The incorporation of 2-fluoroinosine into oligonucleotides can confer desirable properties. The presence of the electronegative fluorine atom can induce local conformational changes in the sugar ring, and replacing inosine with 2'-fluoroinosine generally increases the thermal stability of the resulting duplex formed with a complementary strand. biosyn.com These modified oligonucleotides are used in various research applications, including as hybridization probes and in the study of complex microbial communities. biosyn.com

| Step | Description | Key Reagents |

| 5'-Hydroxyl Protection | The 5'-OH group of 2-fluoroinosine is protected to prevent side reactions and allow for monitoring during synthesis. nih.gov | 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine |

| Phosphitylation | The 3'-OH group is reacted to introduce the phosphoramidite moiety. nih.govresearchgate.net | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA) OR 2-Cyanoethyl (N,N,N′,N′-tetraisopropyl)phosphordiamidite, Pyridinium trifluoroacetate |

| Oligonucleotide Synthesis | The phosphoramidite is used as a building block in an automated synthesizer. glenresearch.com | Standard synthesizer reagents (e.g., activator, capping agents) |

| Deprotection | Protecting groups are removed from the synthesized oligonucleotide. glenresearch.com | Concentrated aqueous ammonia |

Preparation of Prodrug Forms and Their Biochemical Conversion

The prodrug approach is a strategy used to improve the pharmaceutical properties of a drug, such as its solubility, stability, or delivery to a target site. ijpsonline.com A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. ijpsonline.com This conversion is typically mediated by enzymes. nih.gov

2-Fluoroinosine can be chemically modified to create prodrugs by attaching a "promoiety" or carrier to one of its functional groups. ijpsonline.comthieme-connect.de These promoieties are designed to be cleaved under physiological conditions. For example, the hydroxyl groups of the ribose sugar can be esterified. These ester linkages can be hydrolyzed by esterase enzymes, which are abundant in the body, to release the active 2-fluoroinosine. nih.gov

One strategy involves protecting the O6 position of 2-fluoroinosine with a group like 2-(4-nitrophenyl)ethyl (NPE). thieme-connect.de While often used as a protecting group in synthesis, such a group can also function as a promoiety in a prodrug context, designed to be cleaved in vivo. researchgate.netthieme-connect.de Another general approach is the use of phosphate (B84403) esters, which can be cleaved by phosphatases, or the attachment of amino acids or peptides, which are substrates for peptidases. nih.govresearchgate.net

Molecular Interactions and Enzymatic Biochemistry of 2 Fluoroinosine

Interactions with Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412). ebi.ac.ukwikipedia.org The interaction of 2-fluoroinosine (B13832017) and its related compounds with PNP reveals important aspects of the enzyme's substrate specificity, inhibition kinetics, and structural complexation.

Substrate Specificity and Phosphorolysis Mechanisms

PNP exhibits specificity for the phosphorolysis of purine nucleosides. mdpi.com The enzyme cleaves the N-glycosidic bond in (deoxy)ribonucleosides in the presence of inorganic phosphate (B84403) (Pi), yielding a purine base and α-D-(deoxy)ribose-1-phosphate. mdpi.com While mammalian PNP is specific for 6-oxopurine ribonucleosides like inosine (B1671953) and guanosine (B1672433), the Escherichia coli enzyme has a broader substrate range, accepting 6-oxopurine and 6-aminopurine ribonucleosides. nih.gov The phosphorolysis reaction proceeds via an ordered mechanism where phosphate binds first, followed by the nucleoside. nih.gov

The reaction mechanism involves the protonation of the N7 atom of the purine ring, which facilitates the cleavage of the C-N glycosidic bond. The ribose-1-phosphate is then released, followed by the purine base. ebi.ac.uk The efficiency of phosphorolysis can be influenced by substituents on the purine ring. For instance, during the synthesis of 2-fluorocordycepin, which involves 2-fluoroadenosine (B10117), the reaction can be hindered by byproducts that inhibit PNP. mdpi.com

Inhibition Kinetics and Mechanisms of PNP by 2-Fluoroinosine-Related Compounds

Several compounds related to 2-fluoroinosine act as inhibitors of PNP. For example, acyclic nucleotide analogs can inhibit the phosphorolysis of inosine. nih.govnih.gov The mono- and diphosphate (B83284) forms of tenofovir (B777) are known inhibitors of the PNP-dependent degradation of 2′,3′-dideoxyinosine (ddI). nih.govnih.gov Allopurinol and its metabolites are comparatively weak inhibitors of PNP. nih.govnih.gov

A study on flexible 5′-norcarbocyclic aza/deaza-purine nucleoside analogs found them to be noncompetitive inhibitors of E. coli PNP. frontiersin.org The presence of a cyclopentyl moiety with 2′ and 3′ hydroxyl groups was deemed necessary for their inhibitory properties. frontiersin.org Another study synthesized fleximer analogs of 7-deazapurines, with 4-Amino-5-(1H-pyrrol-3-yl)pyridine emerging as a notable inhibitor of human PNP. mdpi.com

| Inhibitor | Target PNP | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Tenofovir monophosphate | Human | - | 38 nM | nih.govnih.gov |

| Tenofovir diphosphate | Human | - | 1.3 µM | nih.govnih.gov |

| Allopurinol and metabolites | Human | Weak | >100 µM | nih.govnih.gov |

| 5′-norcarbocyclic aza/deaza-purine analogs | E. coli | Noncompetitive | 14–24 mM | frontiersin.org |

| 4-Amino-5-(1H-pyrrol-3-yl)pyridine | Human | - | 0.70 mM | mdpi.com |

Structural Basis of PNP-2-Fluoroinosine Complexation (e.g., X-ray Crystallography)

The three-dimensional structure of PNP in complex with various ligands provides insights into its mechanism and substrate specificity. While a specific crystal structure for a PNP-2-fluoroinosine complex was not detailed in the provided search results, studies on related complexes are informative. The structure of E. coli PNP has been determined in complex with ten different nucleoside analogs, revealing flexibility in active site residues Asp204 and Arg24. nih.gov These studies suggest that interactions at the 1- and 6-positions of the purine and the 4'- and 5'-positions of the ribose are critical for optimizing prodrug specificity and enzymatic efficiency. nih.gov

X-ray diffraction studies of complexes of metals with other organic ligands have been used to determine their crystal structures, such as octahedral or tetrahedral systems. jocpr.commdpi.com Similarly, the structure of 2'-deoxy-2'-fluoroinosine monohydrate has been determined by single-crystal X-ray diffraction, showing different conformations about the glycosidic bond. nih.gov Such structural data for a PNP-2-fluoroinosine complex would be invaluable for understanding the precise molecular interactions.

Interaction with Inosine Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. novocib.comfaimallusr.com It catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). novocib.comfaimallusr.com

Dehalogenation Catalysis by Human IMPDH from 2-Fluoroinosine 5'-Monophosphate

Human type II IMPDH can catalyze the conversion of 2-fluoro- and 2-chloroinosine (B17576) 5'-monophosphate (2-F-IMP and 2-Cl-IMP) to XMP. nih.gov Notably, this dehalogenation reaction proceeds without the need for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is the required hydride acceptor for the oxidation of the natural substrate, IMP. nih.gov The formation of XMP from 2-F-IMP results in the production of stoichiometric amounts of fluoride (B91410) anion. nih.gov This hydrolytic dehalogenation of 2-halo-IMPs supports the formation of a tetrahedral intermediate in the catalytic mechanism of IMPDH. nih.gov

Kinetic Characterization of IMPDH Interactions with 2-F-IMP

Kinetic studies have been conducted to characterize the interaction of IMPDH with 2-F-IMP. For the dehalogenation of 2-F-IMP by human type II IMPDH at 25°C, the catalytic constant (kcat) is 0.058 s⁻¹, and the Michaelis constant (Km) is 62 µM. nih.gov For comparison, the kcat for the dehalogenation of 2-Cl-IMP is 0.049 s⁻¹ with a Km of 48 µM. nih.gov Both IMP and XMP act as competitive inhibitors towards the dehalogenation of 2-Cl-IMP. nih.gov Importantly, neither 2-F-IMP nor 2-Cl-IMP cause irreversible inactivation of IMPDH. nih.gov Another related compound, 2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate (2-FVIMP), has been shown to be a potent irreversible inhibitor of E. coli IMPDH, with a kinact of 0.0269 s⁻¹ and a Ki of 1.11 µM. nih.gov

| Substrate/Reaction | kcat (s⁻¹) | Km (µM) | Reference |

|---|---|---|---|

| 2-F-IMP Dehalogenation | 0.058 | 62 | nih.gov |

| 2-Cl-IMP Dehalogenation | 0.049 | 48 | nih.gov |

| IMP Dehydrogenation (IMP) | 0.25 | 4.1 | nih.gov |

| IMP Dehydrogenation (NAD) | 0.25 | 29 | nih.gov |

Interactions with Adenosine (B11128) Deaminase (ADA)

Impact of 2-Fluoro Substitution on Adenosine Deamination

The presence of a fluorine atom at the 2-position of the adenine base significantly influences the susceptibility of the nucleoside to deamination by ADA. Analogs such as 9-beta-D-arabinofuranosyl-2-fluoroadenine (2-F-ara-A) are known to be relatively resistant to deamination by ADA. hres.cabccancer.bc.canih.gov This resistance contributes to the metabolic stability of these compounds. nih.gov However, the degree of resistance can vary. For example, while 2-F-ara-A is poorly deaminated, other analogs like 2'-deoxy-2'-fluoroadenosine are deaminated at a rate similar to adenosine by the RNA-editing adenosine deaminase ADAR2. oup.comoup.comasm.org Studies comparing calf and chicken ADA revealed a 17-fold difference in their relative activity with 2-fluoroadenosine, highlighting species-specific variations in enzyme-substrate interactions. capes.gov.br

Electronic and Steric Effects of Fluorine on ADA Activity

The reduced susceptibility of 2-fluoroadenosine analogs to ADA-mediated deamination is primarily attributed to the powerful electron-withdrawing properties of the fluorine atom. asm.org This electronic effect alters the pKa of the N1 nitrogen on the adenine base, which is a critical factor for enzymatic recognition and catalysis. asm.org While steric hindrance can also play a role in how ADA interacts with some nucleoside analogs, the electronic influence of the 2-halo substitution is considered the major determinant for the decreased rate of deamination. asm.orgresearchgate.net The fluorine atom's high electronegativity reduces the electron density of the purine ring system, impacting the interactions within the enzyme's active site. researchgate.net

Deamination Pathways of Fluorinated Adenosine Analogs to 2-Fluoroinosine

The metabolic pathway for the formation of 2-fluoroinosine involves the direct enzymatic deamination of a fluorinated adenosine precursor. Human type II IMPDH studies have utilized adenosine deaminase to enzymatically synthesize 2-fluoroinosine from 2-fluoroadenosine. nih.gov This conversion is a standard metabolic step for adenosine analogs that are substrates for ADA. For instance, 2'-deoxyadenosine (B1664071) is typically deaminated to 2'-deoxyinosine. chemsrc.com The resulting 2-fluoroinosine can then undergo further metabolic transformations, such as phosphorylation.

Other Relevant Enzymatic Activities and Metabolic Transformations

Cellular Phosphorylation by Nucleoside Kinases

Once formed, 2-fluoroinosine and related fluorinated nucleosides can be phosphorylated by cellular kinases to their active nucleotide forms. ustc.edu.cn This process is essential for their incorporation into nucleic acids or for them to act as inhibitors of other enzymes. The phosphorylation occurs in a stepwise manner, from monophosphate to diphosphate and finally to the triphosphate form. mdpi.comnih.gov

Several cellular nucleoside kinases are responsible for this activation. Deoxycytidine kinase (dCK) is a key enzyme in the phosphorylation of fluorinated adenosine analogs like 2-fluoro-ara-A (fludarabine). hres.canih.govhres.ca Another important enzyme is the mitochondrial deoxyguanosine kinase (dGK), which has a broad substrate specificity and can efficiently phosphorylate purine analogs, including 2-fluoro-arabinosyl-adenine. nih.gov The rate-limiting step in this activation cascade is often the initial phosphorylation to the monophosphate. nih.gov The subsequent phosphorylations to di- and triphosphates are catalyzed by nucleoside monophosphate and diphosphate kinases, respectively. ustc.edu.cnnih.gov

Table 2: Kinases Involved in Fluorinated Nucleoside Metabolism

| Kinase | Substrate Analog(s) | Cellular Location | Role | Citation |

|---|---|---|---|---|

| Deoxycytidine Kinase (dCK) | 2-fluoro-ara-A | Cytosolic | Initial phosphorylation | hres.canih.govhres.ca |

| Deoxyguanosine Kinase (dGK) | 2-fluoro-arabinosyl-adenine | Mitochondrial | Initial phosphorylation | nih.gov |

| Nucleoside Diphosphate Kinase (NDP Kinase) | Various nucleoside diphosphates | - | Phosphorylates diphosphates to triphosphates | nih.gov |

Dephosphorylation Pathways of 2-Fluoroinosine Monophosphates

The metabolic fate of 2-fluoroinosine monophosphate (2-F-IMP) is crucial for understanding the cellular activity and potential therapeutic applications of its parent nucleoside, 2-fluoroinosine. The dephosphorylation of 2-F-IMP, or its conversion to other metabolites, is governed by specific enzymatic pathways. Research has primarily illuminated one major pathway involving inosine monophosphate dehydrogenase (IMPDH), while the role of phosphatases like 5'-nucleotidases represents another plausible, albeit less specifically documented, route.

One of the key enzymatic transformations of 2-fluoroinosine 5'-monophosphate is its conversion to xanthosine 5'-monophosphate (XMP). This reaction is catalyzed by human type II inosine monophosphate dehydrogenase (IMPDH), an enzyme central to the de novo biosynthesis of guanine nucleotides. nih.gov Interestingly, this conversion is a dehalogenation reaction that proceeds without the requirement of nicotinamide adenine dinucleotide (NAD+), which is the obligatory hydride acceptor for the oxidation of the natural substrate, inosine monophosphate (IMP). nih.gov The formation of XMP from 2-F-IMP results in the stoichiometric release of a fluoride anion. nih.gov

The enzymatic conversion of 2-F-IMP to XMP by IMPDH demonstrates that 2-F-IMP can act as a substrate for this critical enzyme, thereby influencing the purine nucleotide pool. The kinetic parameters for this reaction have been determined and are detailed in the table below. nih.gov

Table 1: Kinetic Constants for the IMPDH-catalyzed Conversion of 2-Fluoroinosine 5'-Monophosphate to Xanthosine 5'-Monophosphate

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) |

|---|---|---|---|

| 2-F-IMP | Human IMPDH Type II | 0.058 | 62 |

| 2-Cl-IMP | Human IMPDH Type II | 0.049 | 48 |

| IMP (Dehydrogenation) | Human IMPDH Type II | 0.25 | 4.1 (for IMP), 29 (for NAD+) |

Data sourced from a study on the dehalogenation of 2-halo-IMPs by human IMPDH. nih.gov

Another potential, more direct dephosphorylation pathway for 2-fluoroinosine monophosphate involves the action of 5'-nucleotidases (EC 3.1.3.5). These enzymes are responsible for the hydrolysis of nucleoside monophosphates into their corresponding nucleosides and inorganic phosphate. rsc.orgwikipedia.org Various isoforms of 5'-nucleotidases exist, with differing substrate specificities and subcellular localizations. rsc.org While direct studies detailing the specific activity of 5'-nucleotidases on 2-F-IMP are not extensively available, these enzymes are known to act on a broad range of purine and pyrimidine (B1678525) nucleotides. rsc.orgwikipedia.org For instance, cytosolic 5'-nucleotidase II (cN-II) is known to catalyze the dephosphorylation of 6-hydroxypurine nucleoside 5'-monophosphates, with inosine 5'-monophosphate (IMP) being its natural substrate. nih.gov Given the structural similarity of 2-F-IMP to IMP, it is plausible that it could be a substrate for cN-II or other 5'-nucleotidases, which would result in the formation of 2-fluoroinosine and inorganic phosphate.

In the context of other enzymatic interactions, 2-fluoroinosine 5'-monophosphate was investigated as a potential inhibitor of Escherichia coli guanosine monophosphate synthetase (GMPS). It was designed as a mimic of a reactive intermediate in the GMPS reaction. However, it was found to be a weak binder to the enzyme, with an IC50 value greater than 2 mM. nih.gov

The dephosphorylation and metabolic conversion of 2-F-IMP are critical determinants of its biological activity. The conversion to XMP by IMPDH represents a significant pathway that alters its structure and downstream effects. The potential for direct dephosphorylation by 5'-nucleotidases remains a key area for further investigation to fully elucidate the metabolic lifecycle of this compound.

Structural Biology and Conformational Analysis of 2 Fluoroinosine

Crystal Structure Determination of 2'-Deoxy-2'-Fluoroinosine Monohydrate

The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate has been elucidated through single-crystal X-ray diffraction. nih.govoup.comnih.gov The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.govoup.comnih.gov The asymmetric unit of the crystal contains two independent nucleoside molecules (designated as molecule A and molecule B) and two water molecules. nih.govoup.comnih.gov The structure was resolved using direct methods and refined to a final R-factor of 0.095. nih.govoup.com

Crystallographic Data for 2'-Deoxy-2'-Fluoroinosine Monohydrate

| Parameter | Value |

| Space Group | P2(1)2(1)2(1) |

| a | 33.291 Å |

| b | 10.871 Å |

| c | 6.897 Å |

| Molecules per Asymmetric Unit | 2 nucleosides, 2 water molecules |

| Final R-factor | 0.095 |

Analysis of Molecular Conformations

The two independent molecules of 2'-deoxy-2'-fluoroinosine in the asymmetric unit exhibit notable differences in their conformations, particularly concerning the orientation of the base relative to the sugar. nih.govoup.comnih.gov

Glycosidic Bond Conformation (Syn vs. Anti)

The orientation around the N-glycosidic bond, which connects the hypoxanthine (B114508) base to the deoxyribose sugar, differs between the two molecules. nih.govoup.comnih.gov In molecule A, the conformation is syn, where the base is positioned over the sugar ring. nih.govoup.comnih.gov Conversely, molecule B adopts an anti conformation, with the base oriented away from the sugar ring. nih.govoup.comnih.gov The anti conformation is more common for purine (B94841) nucleosides in B-DNA. colostate.edu

Sugar Ring Pucker Conformations and Pseudorotation Phase Angles

The conformation of the furanose ring, known as sugar pucker, is a critical determinant of nucleic acid structure. glenresearch.com In both molecules of 2'-deoxy-2'-fluoroinosine, the sugar ring adopts a twisted conformation. nih.govoup.comnih.gov

Molecule A: Exhibits a C(3')-endo-C(4')-exo twist, with a pseudorotation phase angle (P) of 29°. nih.govoup.comnih.gov

Molecule B: Shows a C(4')-exo-C(3')-endo twist, with a pseudorotation phase angle (P) of 41°. nih.govoup.comnih.gov

The C(3')-endo pucker is characteristic of RNA and A-form DNA, and the presence of the electronegative fluorine at the 2' position generally favors this conformation. glenresearch.comglenresearch.com The observation of twisted conformations involving C(4')-exo puckering suggests this may be a characteristic feature of 2'-fluoronucleosides. nih.govoup.comnih.gov

Exocyclic Bond Conformations

The conformation of the exocyclic C(4')-C(5') bond, which determines the orientation of the 5'-hydroxyl group, is described by the torsion angle γ. In both molecule A and molecule B of 2'-deoxy-2'-fluoroinosine monohydrate, this conformation is gauche+. nih.govoup.comnih.gov

Conformational Parameters of 2'-Deoxy-2'-Fluoroinosine Monohydrate

| Parameter | Molecule A | Molecule B |

| Glycosidic Bond Conformation | syn | anti |

| Sugar Pucker | C(3')-endo-C(4')-exo | C(4')-exo-C(3')-endo |

| Pseudorotation Phase Angle (P) | 29° | 41° |

| Exocyclic C(4')-C(5') Bond Conformation | gauche+ | gauche+ |

Influence of Fluorine on Molecular and Oligonucleotide Stability

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2' position of the sugar has profound effects on the stability of the nucleoside and the oligonucleotides into which it is incorporated. nih.govnih.gov The 2'-fluoro modification generally increases the thermal stability of duplexes. glenresearch.comnih.gov This stabilization is attributed to the fluorine's influence on sugar pucker and its participation in nonconventional hydrogen bonds. researchgate.netbiosyn.com

Nonconventional FC-H⋅⋅⋅O Hydrogen Bonds in 2'-Fluorinated Duplexes

Structural studies of oligonucleotides containing 2'-fluorinated nucleotides have revealed the presence of nonconventional C-H⋅⋅⋅O hydrogen bonds that contribute to duplex stability. researchgate.netbiosyn.comcsic.es The highly electronegative fluorine atom polarizes the adjacent C2'-H bond, enhancing its ability to act as a hydrogen bond donor. researchgate.net This leads to the formation of stabilizing FC-H⋅⋅⋅O interactions between sequential sugar residues in the nucleic acid backbone. researchgate.net These interactions have a significant stabilizing effect on 2'-fluorinated duplexes. researchgate.netbiosyn.com

Increased Chemical and Enzymatic Stability of 2'-Fluorinated Nucleosides

The introduction of a fluorine atom at the 2'-position of the sugar ring is a widely recognized strategy for enhancing the chemical and enzymatic stability of nucleosides. nih.govmdpi.com This modification has a profound impact on the molecule's properties, rendering it more robust in various biological and chemical environments. nih.govmdpi.com

Chemical Stability: The substitution of the 2'-hydroxyl group with a fluorine atom significantly increases the stability of the N-glycosidic bond, particularly against acid-catalyzed hydrolysis. nih.govmdpi.com This enhanced stability is attributed to the high electronegativity of the fluorine atom and the strength of the carbon-fluorine (C-F) bond, which exceeds that of the carbon-hydrogen (C-H) bond. nih.gov For instance, the 2'-fluoro substitution in the nucleoside analog clofarabine (B1669196) results in high metabolic stability to acid hydrolysis. mdpi.com Similarly, the glycosidic bond in 2'-F-arabinonucleic acid (2'-F-ANA) is remarkably stable to acidic conditions. glenresearch.com

Enzymatic Stability: A key advantage of 2'-fluorination is the pronounced resistance it confers against degradation by nucleases. oup.comjmb.or.krgenelink.com Nucleosides like 2-fluoroinosine (B13832017) are described as having robust nuclease resistance. genelink.comgenelink.com This stability is crucial for applications such as antisense oligonucleotides, where resistance to cellular enzymes is required for therapeutic efficacy. oup.com While 2'-F-RNA phosphodiester linkages are not inherently nuclease-resistant, the corresponding phosphorothioate (B77711) linkages are highly resistant. glenresearch.com The fluorine atom restricts the oxidative metabolism of the drug and provides enzymatic metabolic stability towards the glycosidic bond. mdpi.com Studies have shown that 2'-fluoro nucleosides are stable against degradation by various nucleases, including purine nucleoside phosphorylase. mdpi.comoup.com

| Type of Stability | Effect of 2'-Fluorination | Rationale / Observation | Citation |

|---|---|---|---|

| Chemical (Acid) Stability | Increased | The strong, highly electronegative C-F bond stabilizes the N-glycosidic bond against hydrolysis. | nih.govmdpi.com |

| Enzymatic (Nuclease) Stability | Increased | Confers robust resistance to degradation by various nucleases, including purine nucleoside phosphorylase. | mdpi.comoup.comgenelink.comgenelink.com |

| Metabolic Stability | Increased | The fluorine atom restricts oxidative metabolism. | mdpi.com |

| Duplex Stability (in Oligonucleotides) | Increased | Each 2'-F modification can increase the melting temperature (Tm) by approximately 1.8-2.0°C. | glenresearch.comgenelink.com |

Biological Activities and Cellular Mechanisms in Research Models

Impact on Nucleoside Metabolism and Cellular Pathways

To exert biological activity, nucleoside analogs like 2-fluoro-inosine must typically be metabolized intracellularly to their corresponding nucleotide forms (mono-, di-, and triphosphates). This metabolic activation often relies on the host cell's own enzymatic machinery, particularly the pathways involved in nucleoside recycling.

The purine (B94841) salvage pathway is a crucial metabolic route that recycles purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides from endogenous and exogenous sources to synthesize nucleotides. eneuro.orgscispace.com This pathway is energetically more efficient than de novo synthesis. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine (B114508)—the nucleobase of inosine (B1671953)—into inosine monophosphate (IMP). eneuro.org Another important enzyme is purine nucleoside phosphorylase (PNP), which reversibly cleaves the glycosidic bond of inosineto release hypoxanthine. scispace.com

Nucleoside analogs, including derivatives of 2-fluoro-inosine, can serve as substrates for the enzymes of the purine salvage pathway. scispace.com This interaction allows them to be phosphorylated into their active nucleotide forms. The initial phosphorylation is a critical step, enabling the analog to subsequently interfere with various cellular or viral processes. The efficiency of a nucleoside analog as a substrate for salvage pathway kinases can significantly influence its potency and spectrum of activity.

The balance of intracellular nucleotide pools is vital for normal cellular function, including nucleic acid synthesis and energy metabolism. oup.com Some nucleoside analogs can disrupt this balance as part of their mechanism of action. mdpi.com A classic example is the antiviral drug ribavirin, which, in its monophosphate form, inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH). mdpi.comcardiff.ac.uk IMPDH catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP). mdpi.com

By inhibiting IMPDH, these analogs can lead to a depletion of the intracellular GTP pool. mdpi.com This depletion can have a dual effect: it can directly inhibit viral replication by limiting the availability of GTP required for viral genome synthesis, and it can increase the competitive advantage of the analog's triphosphate form for incorporation by viral polymerases. mdpi.com It is hypothesized that 2-fluoro-inosine monophosphate, acting as an analog of IMP, could potentially exert a similar inhibitory effect on IMPDH, thereby altering nucleotide pool dynamics and contributing to a broad-spectrum antiviral effect.

Modulation of Purine Salvage Pathways

Mechanisms of Action in Antiviral Research Models

The antiviral activity of most nucleoside analogs is primarily achieved by targeting viral polymerases—enzymes essential for the replication of the viral genome. mdpi.com After intracellular conversion to their active triphosphate form, these analogs are recognized by viral polymerases as substitutes for natural nucleoside triphosphates.

Viral RNA-dependent RNA polymerase (RdRp) is a common target for antiviral drugs against RNA viruses because this enzyme is crucial for viral replication and is absent in host cells. webpoisoncontrol.org Nucleoside analogs in their triphosphate form act as competitive inhibitors of the viral RdRp. asm.orgmedchemexpress.com For example, the active form of the antiviral drug favipiravir (B1662787) is recognized by the influenza virus RdRp and competes with natural purine nucleotides. oatext.comoatext.com

Similarly, the triphosphate form of 2-fluoro-inosine is expected to function as a substrate for viral polymerases, competing with natural nucleotides like ATP and GTP. asm.org Its incorporation into the nascent viral RNA strand is a key step in its antiviral mechanism. The fluorine atom at the 2' position can alter the sugar pucker conformation, which may influence its recognition and incorporation by the viral polymerase. acs.orgbiosyn.com

Once a nucleoside analog is incorporated into the growing viral nucleic acid chain, it can disrupt the replication process through several mechanisms. The most definitive of these is chain termination. nih.gov

Obligate Chain Terminators : These analogs, such as zidovudine (B1683550) (AZT), lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, causing an immediate halt to chain elongation. nih.gov

Non-Obligate or Delayed Chain Terminators : Analogs that possess a 3'-hydroxyl group but have modifications elsewhere, such as at the 2' position, can also terminate or impede chain elongation. mdpi.com The presence of a bulky or highly electronegative group like fluorine at the 2' position can cause steric clashes or conformational distortions within the polymerase active site after incorporation. nih.gov This can prevent the proper alignment of the next incoming nucleotide or hinder the translocation of the polymerase along the template, leading to a delayed termination of synthesis. nih.govresearchgate.net The incorporation of 2-fluoro-inosine triphosphate into viral RNA may not cause immediate chain termination but could inhibit subsequent steps of RNA synthesis. asm.org

The antiviral activity of 2-fluoro-inosine and its derivatives has been evaluated in various cell-based assays against several viruses. These studies provide insight into the structure-activity relationships, where modifications to the purine base or the sugar moiety affect potency.

HIV-1: Research on anti-HIV agents has explored 2',3'-dideoxy nucleosides with a fluorine atom at the 2'-position. The analog 2'-fluoro-2',3'-dideoxy-ara-I (F-ddI), which combines the features of 2-fluoro-inosine with a dideoxy sugar, was found to be as potent as its parent compound (ddI) in protecting ATH8 cells from the cytopathic effects of HIV-1. nih.gov A key advantage of the fluorinated analog is its enhanced stability in acidic conditions, a desirable property for oral administration. nih.gov Studies on a series of 2'-fluoro-2',3'-unsaturated d-nucleosides found that the inosine derivative exhibited significant anti-HIV-1 activity in peripheral blood mononuclear (PBM) cells. capes.gov.br The mechanism of action for these compounds is the inhibition of the viral reverse transcriptase (RT), a type of polymerase. nih.govresearchgate.net

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|---|

| 2'-Fluoro-2',3'-unsaturated d-inosine | HIV-1 (IIIB) | PBM | 1.0 | capes.gov.br |

| 2'-Fluoro-dd-ara-I | HIV-1 | ATH8 | Potent (Specific value not provided) | nih.gov |

Influenza Virus: The anti-influenza activity of 2'-deoxy-2'-fluoroguanosine (B44010) was found to be exceptionally high in human respiratory epithelial cells, significantly more potent than ribavirin. nih.gov In the same study, the corresponding inosine compound, 2'-deoxy-2'-fluoroinosine, was also tested and found to be approximately 45-fold less potent than the guanosine version in this system, highlighting the critical role of the purine base in determining antiviral potency against influenza. nih.gov

| Compound | Virus | System | EC90 (µg/mL) | Relative Potency Note | Reference |

|---|---|---|---|---|---|

| 2'-Deoxy-2'-fluoroguanosine | Influenza A & B | Human Respiratory Epithelial Explants | ≤0.1 | ~50-fold more active than ribavirin | nih.gov |

| 2'-Deoxy-2'-fluoroinosine | Influenza A & B | Human Respiratory Epithelial Explants | Not specified | ~45-fold less potent than 2'-deoxy-2'-fluoroguanosine | nih.gov |

Bunyaviruses: While data on 2-fluoro-inosine itself against bunyaviruses is limited, research on other fluorinated nucleosides demonstrates their potential against this virus family. For instance, 2'-fluoro-2'-deoxycytidine (2'-FdC), a fluorinated pyrimidine (B1678525) nucleoside, has shown broad-spectrum inhibitory activity against several bunyaviruses in vitro, including Rift Valley fever virus (RVFV) and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). nih.govresearchgate.netnih.gov In virus yield reduction assays, 2'-FdC inhibited SFTSV at a concentration much lower than that required for ribavirin. nih.govnih.gov This suggests that the 2'-fluoro modification on a nucleoside scaffold can be a valuable feature for anti-bunyavirus activity.

| Compound | Virus | Assay | IC90 (µM) | Reference |

|---|---|---|---|---|

| 2'-Fluoro-2'-deoxycytidine (2'-FdC) | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Virus Yield Reduction | 3.7 | nih.govresearchgate.net |

| 2'-Fluoro-2'-deoxycytidine (2'-FdC) | Heartland Virus | Virus Yield Reduction | 0.9 | researchgate.net |

| Ribavirin | SFTSV | Virus Yield Reduction | 49.7 | nih.gov |

Role as "Subversive Substrates" in Protozoan Enzymatic Systems

A key therapeutic strategy against protozoan parasites, which often cannot synthesize purines de novo and rely on salvage pathways, is the use of "subversive substrates". researchgate.net These are prodrugs that are selectively metabolized by parasite-specific enzymes into cytotoxic compounds. researchgate.net Fluorinated purine nucleosides, such as derivatives of 2-fluoro-inosine, exemplify this approach.

The anaerobic protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis, possesses a purine nucleoside phosphorylase (PNP) that is essential for its purine salvage pathway. nih.govsemanticscholar.org This enzyme (TvPNP) has a broad substrate specificity, unlike its human counterpart. nih.govresearchgate.net Research has identified 2'-deoxy-2'-fluoroadenosine (a close analog) as a potent subversive substrate for TvPNP. researchgate.netresearchgate.net While this compound is relatively non-toxic, TvPNP cleaves its glycosidic bond to release the highly cytotoxic base, 2-fluoroadenine. researchgate.netresearchgate.net This toxic metabolite then exerts a strong inhibitory effect on the growth of T. vaginalis. researchgate.net

In vitro studies have quantified the potent effect of this subversive substrate mechanism. The parent compound, 2'-deoxy-2'-fluoroadenosine, inhibited the growth of T. vaginalis with a 50% inhibitory concentration (IC₅₀) of 106 nM, while the released cytotoxic base, 2-fluoroadenine, had an IC₅₀ of 84 nM. researchgate.net This demonstrates that the enzymatic conversion by the parasite's own machinery leads to a highly active antiparasitic agent. researchgate.netresearchgate.net This strategy is also being explored for other parasites, like Toxoplasma gondii, where adenosine (B11128) kinase is a target for subversive substrates such as 7-deaza-6-benzylthioinosine analogues. nih.gov

| Compound | Target Organism/Enzyme | Activity/Finding | IC₅₀ Value |

| 2'-Deoxy-2'-fluoroadenosine | Trichomonas vaginalis | Subversive substrate for TvPNP, releasing toxic 2-fluoroadenine. | 106 nM |

| 2-Fluoroadenine | Trichomonas vaginalis | Cytotoxic product of 2'-deoxy-2'-fluoroadenosine phosphorolysis. | 84 nM |

Effects on Cellular Processes in Research Models (e.g., Cell Culture, Animal Models)

Antimetabolite Activities and Their Underlying Mechanisms

As structural analogs of natural purine nucleosides, 2-fluoro-inosine and related compounds function as antimetabolites. pharmacologyeducation.orgresearchgate.net They interfere with the synthesis and function of nucleic acids (DNA and RNA), which is a hallmark of antimetabolite action. ump.edu.pluomustansiriyah.edu.iq This activity is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors. pharmacologyeducation.org

The primary mechanism of action involves cellular phosphorylation of the nucleoside analog to its triphosphate form. google.comgoogle.com This activated metabolite can then exert its effects in several ways:

Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of key enzymes involved in DNA replication, such as DNA polymerases and DNA primase. nih.govcardiff.ac.uk For example, studies with various arabinofuranosyl nucleoside triphosphate analogs, including 2-fluoro-araATP, have shown potent inhibition of DNA primase, an enzyme critical for initiating DNA synthesis. nih.gov

Chain Termination: Once incorporated into a growing DNA strand by a DNA polymerase, the fluorinated nucleoside can terminate chain elongation. google.comcardiff.ac.uk The presence of the electronegative fluorine atom at the 2'-position can alter the sugar pucker and the reactivity of the 3'-hydroxyl group, preventing the addition of the next nucleotide and halting DNA replication. cardiff.ac.uk

Disruption of RNA Function: When analogs like 5-fluorouracil (B62378) are metabolized and incorporated into RNA as 5-fluorouridine (B13573) triphosphate (FUTP), they can disrupt normal RNA processing and function, leading to cytotoxicity. mdpi.com A similar mechanism can be postulated for 2-fluoro-inosine, where its triphosphate form could be incorporated into RNA, impairing its function.

These actions collectively lead to cell cycle arrest, typically in the S phase (synthesis phase), and the induction of apoptosis (programmed cell death). researchgate.net

Cellular Activation and Metabolism Pathways Leading to Biological Effects

For 2-fluoro-inosine or its related adenosine analogs to exert their biological effects, they must first be transported into the cell and then metabolically activated. nih.gov This anabolic pathway involves sequential phosphorylation by cellular kinases to yield the corresponding 5'-monophosphate, 5'-diphosphate, and ultimately the biologically active 5'-triphosphate. google.comoup.com

The metabolic pathway often begins with the parent nucleoside, for instance, a 2'-fluoro-adenosine derivative. nih.gov Key steps include:

Cellular Uptake: The nucleoside analog is transported into the cell.

Deamination: In many cases, adenosine analogs are rapidly converted to their corresponding inosine analogs by adenosine deaminase. nih.gov This can be a critical step, as seen with 2',3'-dideoxyadenosine, where intracellular deamination is necessary for its activation via the 5'-nucleotidase pathway. nih.gov

Phosphorylation: The nucleoside (or its deaminated inosine form) is phosphorylated. The initial phosphorylation to the monophosphate is often the rate-limiting step and can be catalyzed by enzymes like deoxycytidine kinase or adenosine kinase. nih.govoup.com Subsequent phosphorylations are carried out by other cellular kinases to form the di- and triphosphate derivatives. oup.com

Studies on 2'-fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) revealed that it favors a direct anabolic route catalyzed by 2'-deoxycytidine (B1670253) kinase to form the active di- and triphosphate forms. The resulting 2'-fluoro-dideoxyarabinosyladenosine triphosphate is the active metabolite that inhibits the viral reverse transcriptase. This highlights that the specific enzymes involved and the preferred metabolic route can vary depending on the precise structure of the fluorinated nucleoside.

| Step | Process | Key Enzymes Involved | Notes |

| 1 | Cellular Uptake | Nucleoside Transporters | - |

| 2 | Deamination (optional) | Adenosine Deaminase | Converts adenosine analogs to inosine analogs. nih.gov |

| 3 | Initial Phosphorylation | Deoxycytidine Kinase, Adenosine Kinase | Often the rate-limiting step in activation. nih.govoup.com |

| 4 | Subsequent Phosphorylations | Nucleoside Monophosphate Kinase, Nucleoside Diphosphate (B83284) Kinase | Forms the active triphosphate metabolite. oup.com |

Applications in Molecular Biology Research Tools

Incorporation into Synthetic Oligonucleotides

2-fluoro-Inosine is incorporated into synthetic oligonucleotides via its phosphoramidite (B1245037) derivative, 2'-fluoro-inosine-CE phosphoramidite, a standard building block in automated DNA/RNA synthesis. biosyn.comglenresearch.com This allows for its precise placement at specific locations within an oligonucleotide sequence. biosyn.com A related compound, 2'-Fluoro-2'-deoxyinosine (2-F-dI), is utilized as a "convertible" dG nucleotide. genelink.combiosyn.com Following its incorporation into an oligo, the 2-fluorine atom can be displaced by reacting it with a primary amine, thereby converting the residue into an N2-substituted deoxyguanosine. genelink.combiosyn.com This conversion capability makes it a valuable precursor for creating cross-linked DNA duplexes or for studying interactions between oligonucleotides and enzymes. genelink.com

A primary application of 2-fluoro-Inosine is to enhance the stability of nucleic acid duplexes. biosyn.com The replacement of a standard inosine (B1671953) with 2-fluoro-Inosine within an oligonucleotide leads to a more stable duplex when hybridized with a complementary DNA or RNA strand. biosyn.comglenresearch.com

This increased stability is attributed to several factors:

Electronegativity of Fluorine : The highly electronegative fluorine atom at the 2' position induces localized conformational changes in the furanose ring of the nucleotide. biosyn.com

Favorable Conformation : The 2'-fluoro modification favors an A-form, RNA-like double helix geometry, which results in enhanced duplex stability when paired with RNA targets. glenresearch.com

Nonconventional Hydrogen Bonds : Structural studies have revealed that oligonucleotides containing 2'-fluorinated nucleotides can form stabilizing, nonconventional F–C-H···O hydrogen bonds within the duplex. biosyn.com

The ability of 2'-fluoro modifications to increase duplex stability and target binding affinity is a significant advantage in the design of therapeutic oligonucleotides, such as antisense drugs, and diagnostic probes. biosyn.commdpi.commetkinenchemistry.com

Table 1: Impact of 2'-Fluoro Modification on Oligonucleotide Properties

| Property | Effect of 2'-Fluoro Modification | Mechanism/Reason |

| Duplex Stability (Tm) | Increased | Favors A-form helix; nonconventional F–C-H···O hydrogen bonds. biosyn.comglenresearch.com |

| Binding Affinity | Increased | Enhanced stability of the hybrid duplex. metkinenchemistry.com |

| Nuclease Resistance | Increased | Steric hindrance from the 2'-fluoro group. mdpi.com |

| Hybridization Selectivity | Modulated | Alters conformation and binding thermodynamics. biosyn.commdpi.com |

Inosine is widely employed as a "universal base" in synthetic primers and probes because its nucleobase, hypoxanthine (B114508), can form hydrogen bonds with all four standard bases (adenine, cytosine, guanine (B1146940), and thymine). glenresearch.comangenechemical.com This property is invaluable when the target nucleic acid sequence has ambiguous or degenerate positions. glenresearch.comgenelink.com Instead of synthesizing a complex mixture of different oligonucleotides, a single probe or primer containing inosine can be used to bind to multiple related sequences. caister.com

The order of stability for inosine base pairs is: I-C > I-A > I-T ≈ I-G biosyn.comglenresearch.comcaister.com

A prominent application of this is in the field of microbial ecology, specifically in the sequencing of the 16S ribosomal RNA (rRNA) gene, a standard method for the taxonomic identification of bacteria. glenresearch.com Universal primers are used to amplify the 16S rRNA gene from complex environmental samples containing many different microorganisms. biosyn.com However, the "universality" of these primers can be incomplete due to sequence variations among different species. caister.com Replacing ambiguous bases in these primers with inosine, particularly at the 3'-terminus, has been shown to increase the variety of related sequences that can be amplified, leading to the identification of greater microbial diversity in a sample. biosyn.comglenresearch.com

2-fluoro-Inosine serves as a superior alternative to standard inosine in these applications, providing the benefits of a universal base while also conferring the enhanced duplex stability discussed previously. biosyn.comglenresearch.com This allows for more robust and efficient hybridization in PCR and sequencing experiments. glenresearch.com

Table 2: Base Pairing of Inosine

| Inosine Paired With | Relative Stability | Type of Interaction |

| Cytosine (C) | Highest | Standard anti-anti interaction (2 H-bonds). glenresearch.com |

| Adenine (B156593) (A) | High | Standard anti-anti interaction (2 H-bonds). glenresearch.com |

| Thymine (T) | Moderate | Standard anti-anti interaction (2 H-bonds). glenresearch.com |

| Guanine (G) | Moderate | Unusual I(syn) – G(anti) interaction. glenresearch.com |

Modulation of Hybridization Properties and Duplex Stability

Fluorescent Labeling and Spectroscopic Applications

While the natural nucleobases in DNA and RNA are not inherently fluorescent, the attachment of fluorescent labels to oligonucleotides is a cornerstone of modern molecular biology, enabling applications in PCR, fluorescence microscopy, and diagnostics. glenresearch.comnih.gov Modified nucleosides can be used to introduce fluorescent reporters into an oligonucleotide sequence. mdpi.com

2-fluoro-Inosine itself is not a fluorophore. Its primary role in this context is as a modifiable building block. The 2-deoxy version, 2-fluoro-deoxyinosine, is classified as a convertible nucleotide. genelink.combiosyn.com After incorporation into a DNA strand, the reactive fluorine atom can be chemically substituted with a primary amine. genelink.com This allows for the post-synthetic attachment of a wide range of molecules, including cross-linking agents or potentially fluorescent dyes, to a specific guanine position. genelink.combiosyn.com This site-specific labeling is crucial for sophisticated structural and functional studies of nucleic acids and their protein complexes. mdpi.com

Future Research Directions for 2 Fluoroinosine

Exploration of Novel Synthetic Routes and Advanced Derivatization

The future of 2-Fluoroinosine (B13832017) research is intrinsically linked to the development of more efficient, scalable, and versatile synthetic strategies. While methods exist for its synthesis, future work will likely focus on improving yields, reducing step counts, and employing greener chemical processes. A significant area of interest is the use of safer fluorinating agents, such as polyvinylpyridinium poly(hydrogen fluoride) (PVPHF), which has been shown to be a manageable alternative to more hazardous reagents like pyridine (B92270)/HF. nih.govacs.org

A key direction for future research is the use of 2-Fluoroinosine as a versatile precursor for advanced derivatization. Its utility as a 'convertible nucleoside' is a major advantage. wiley.com The fluorine atom at the C2 position can be displaced by various nucleophiles, allowing for the site-specific introduction of a wide array of functional groups and biophysical probes into oligonucleotides. wiley.com This strategy has been successfully used to create N2-modified guanosine (B1672433) analogues and to attach photoreactive azido (B1232118) groups to DNA. researchgate.netmdpi.com

Future research will likely expand this chemical toolbox, exploring reactions to attach:

Novel cross-linking agents for studying nucleic acid-protein interactions. wiley.com

Fluorescent dyes and quenchers for developing advanced diagnostic probes. glenresearch.com

Complex moieties for creating DNA interstrand cross-links (ICLs) to study DNA repair pathways. nih.govacs.orgwhiterose.ac.ukresearchgate.net

An example of such a synthetic application is the reaction of O6-protected 2-fluoroinosine with various amines to generate modified nucleosides, a technique that provides new routes to naturally occurring N-methylated guanosines or complex DNA adducts for stereochemical analysis. researchgate.netnih.gov The development of new protecting group strategies compatible with these downstream reactions will also be crucial. researchgate.net

| Synthetic Application | Precursor | Reagent/Method | Resulting Product/Use | Reference(s) |

| Safer Fluorination | O6-protected 2′-deoxyguanosine derivative | Polyvinylpyridinium poly(hydrogen fluoride) (PVPHF) | 2-fluoroinosine derivative | nih.govacs.org |

| Post-synthetic Modification | Oligonucleotide with protected 2-fluoro-2'-deoxyinosine | Lithium azide | Oligonucleotide with 2-azido-2'-deoxyinosine | researchgate.net |

| mRNA Cap Analogues | Fully protected 2-fluoro inosine (B1671953) | Multi-step synthesis involving aromatic substitution and phosphorylation | N2 and N7 modified cap analogues | mdpi.com |

| Interstrand Cross-Link Formation | Oligonucleotide with 2-fluoro-2'-deoxyinosine | Annealing with complementary strand containing a modified dG | DNA duplex with a stable, reduced acetaldehyde (B116499) ICL | nih.govacs.org |

In-Depth Mechanistic Enzymology and Structural Investigations

Understanding the precise interactions of 2-Fluoroinosine and its metabolites with cellular enzymes is a critical area for future investigation. The fluorine substitution significantly alters the electronic properties of the purine (B94841) ring, potentially mimicking transition states of enzymatic reactions.

One key target for further study is inosine monophosphate dehydrogenase (IMPDH). Research has shown that human type II IMPDH can catalyze the conversion of 2-fluoro-IMP (2-F-IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.gov Intriguingly, this dehalogenation reaction proceeds without the need for the cofactor NAD+, which is required for the natural substrate IMP. nih.gov This finding strongly supports the formation of a tetrahedral intermediate in the IMPDH catalytic mechanism and provides a unique tool to probe this process. nih.gov Future studies should focus on capturing the structure of the enzyme-substrate complex to visualize this intermediate.

Table of Kinetic Constants for Human IMPDH II

| Substrate | kcat (s⁻¹) | Km (µM) | Cofactor Required | Reference |

|---|---|---|---|---|

| IMP | 0.25 | 4.1 | Yes (NAD+) | nih.gov |

| 2-F-IMP | 0.058 | 62 | No | nih.gov |

Another enzyme of interest is IMP cyclohydrolase, for which 2-fluoro IMP is a potent inhibitor. nih.gov The electronegative fluorine at the 2-position may mimic a negatively charged reaction intermediate. nih.gov Further kinetic and structural studies are needed to fully elucidate the inhibition mechanism and to explore whether this inhibition can be leveraged for therapeutic purposes.

High-resolution structural analysis, such as X-ray crystallography and NMR spectroscopy, will continue to be vital. Crystal structures of 2'-deoxy-2'-fluoroinosine have revealed detailed conformational features, such as a preference for twisted sugar puckers (e.g., C(3')-endo-C(4')-exo) and the existence of both syn and anti conformations about the glycosidic bond in the same crystal unit. oup.comnih.govnih.gov Future structural work should investigate how these intrinsic conformational preferences influence the structure of DNA and RNA duplexes, as well as their recognition by enzymes and other binding partners. Studies have already indicated that oligonucleotides containing 2'-fluoroinosine exhibit increased duplex stability, partly due to the formation of nonconventional F-C-H···O hydrogen bonds. biosyn.com

Advanced Understanding of Biological Pathway Modulation and Cellular Responses

A significant future research direction lies in using 2-Fluoroinosine as a chemical tool to dissect complex biological pathways. Its ability to be incorporated into synthetic DNA and serve as a reactive handle for creating specific types of DNA damage is particularly powerful.

A prime example is its application in studying the Fanconi Anemia (FA) pathway, a critical DNA repair network that resolves interstrand cross-links (ICLs). nih.govacs.org Researchers have developed an elegant method where an oligonucleotide containing 2-fluoro-2'-deoxyinosine is annealed to a complementary strand containing a modified guanosine. nih.govacs.orgresearchgate.net This triggers a spontaneous reaction to form a stable, site-specific ICL. nih.govacs.orgwhiterose.ac.uk Using this system, it was demonstrated that these synthetically generated ICLs are efficiently repaired in Xenopus egg extracts in an FA pathway-dependent manner. nih.govacs.org This provides a powerful platform to:

Identify new proteins involved in the FA pathway.

Investigate the precise molecular steps of ICL recognition and repair.

Screen for small molecules that modulate the activity of the FA pathway, which has implications for cancer therapy. cancerresearchhorizons.com

Furthermore, while 2-fluoro inosine is known to be toxic to certain leukemia cells, the underlying mechanism is not fully understood, as it does not appear to involve the inhibition of IMP cyclohydrolase within the cell. nih.gov Future research should employ metabolomics and systems biology approaches to trace the fate of 2-Fluoroinosine in cells, identify its ultimate cytotoxic metabolites, and determine which cellular pathways are perturbed. This could reveal new therapeutic vulnerabilities in cancer cells. als-journal.comoicr.on.ca Early studies also suggested that 2'-fluoro-modified polynucleotides might possess interferon-inducing activity, a line of inquiry that warrants renewed investigation with modern immunological tools. oup.com

Development of 2-Fluoroinosine as Molecular Probes and Research Tools

The unique properties of 2-Fluoroinosine make it an excellent candidate for the development of sophisticated molecular probes and research tools. Its incorporation into oligonucleotides can enhance their function for a variety of applications.

One of the most promising areas is in the design of hybridization probes. Replacing the universal base inosine with 2'-fluoroinosine in oligonucleotide probes and primers increases the thermal stability of the resulting duplexes. biosyn.com This enhanced stability is advantageous for techniques like PCR, in situ hybridization, and molecular beacons, allowing for the use of shorter probes with higher specificity or for more robust detection of ambiguous sequences. glenresearch.comglenresearch.com The 2'-fluoro-inosine-CE phosphoramidite (B1245037) is commercially available, facilitating its routine incorporation into synthetic oligonucleotides. biosyn.comglenresearch.comglenresearch.com

Properties of 2-Fluoroinosine in Oligonucleotides

| Property | Observation | Implication for Research Tools | Reference(s) |

|---|---|---|---|

| Duplex Stability | Increased stability compared to inosine-containing duplexes. | More robust and specific hybridization probes for PCR, sequencing, and diagnostics. | glenresearch.combiosyn.com |

| Base Pairing | Can form two hydrogen bonds with all standard bases (A, C, G, T). | Acts as a superior "universal base" in degenerate primers and probes. | biosyn.comglenresearch.com |

| Nuclease Resistance | The 2'-fluoro modification imparts robust nuclease resistance. | Increased lifetime of antisense oligonucleotides and siRNA in biological systems. | genelink.com |